![molecular formula C31H25N4+ B14319749 2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium CAS No. 106153-60-0](/img/structure/B14319749.png)
2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound characterized by its unique structure, which includes biphenyl and tetrazolium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl derivatives with azide compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenated derivatives and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Wissenschaftliche Forschungsanwendungen
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological processes. The exact pathways can vary depending on the application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Tetrazolium Salts: Compounds containing the tetrazolium moiety, often used in biochemical assays.
Uniqueness
2,3-Di([1,1’-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its combined biphenyl and tetrazolium structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds .
Eigenschaften
CAS-Nummer |
106153-60-0 |
|---|---|
Molekularformel |
C31H25N4+ |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
5-phenyl-2,3-bis(4-phenylphenyl)-1H-tetrazol-1-ium |
InChI |
InChI=1S/C31H24N4/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)34-32-31(28-14-8-3-9-15-28)33-35(34)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H,(H,32,33)/p+1 |
InChI-Schlüssel |
ZYUMXQVXTMTGMY-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3[NH2+]C(=NN3C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


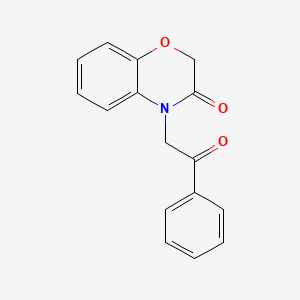
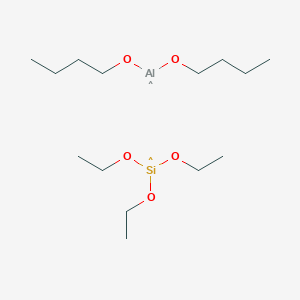
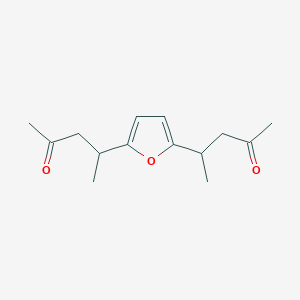
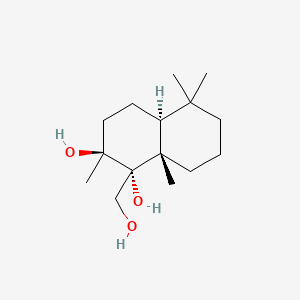

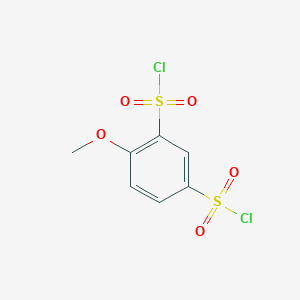
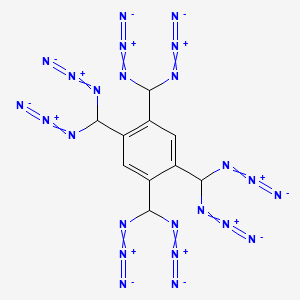
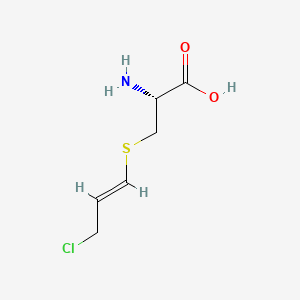
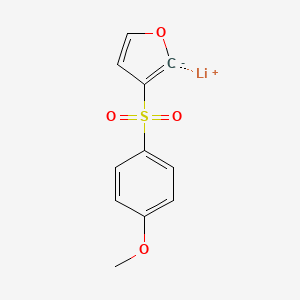

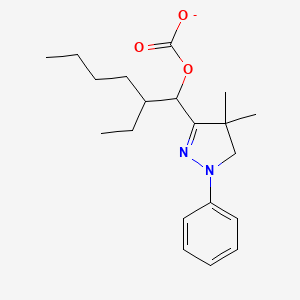
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)


